molecular formula C18H20F3N3O2 B12234213 2-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

2-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12234213
M. Wt: 367.4 g/mol
InChI Key: TVENDVYKVCPCSZ-UHFFFAOYSA-N
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Description

2-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a trifluoromethyl group and a piperidine moiety linked to a methoxyphenyl group. Its unique structure imparts specific chemical and physical properties that make it valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2-methoxybenzyl chloride with piperidine under basic conditions.

    Coupling with Pyrimidine Core: The piperidine intermediate is then coupled with 4-chloro-2-(trifluoromethyl)pyrimidine using a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF).

    Final Product Isolation: The reaction mixture is purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Purification Systems: For efficient isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, while the piperidine moiety contributes to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(2-Hydroxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
  • 2-({1-[(2-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

Uniqueness

2-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. This influences its reactivity and binding properties, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C18H20F3N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H20F3N3O2/c1-25-15-5-3-2-4-13(15)12-24-10-7-14(8-11-24)26-17-22-9-6-16(23-17)18(19,20)21/h2-6,9,14H,7-8,10-12H2,1H3

InChI Key

TVENDVYKVCPCSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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